![molecular formula C7H2BrF3INO3 B1522748 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1187386-19-1](/img/structure/B1522748.png)
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1187386-19-1. It has a molecular weight of 411.9 and its IUPAC name is 1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . Also, 1-Bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H2BrF3INO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H and the InChI key is KSAYQVVFBCMSSL-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate a 3D structure.Scientific Research Applications
Synthesis and Characterization
- 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene and related compounds have been synthesized for various studies. These compounds often serve as intermediates in organic synthesis and have been characterized for their unique properties. For instance, Bovonsombat and Mcnelis (1993) used similar compounds in halogenation studies of polyalkylbenzenes, demonstrating their potential in synthetic applications (Bovonsombat & Mcnelis, 1993).
Applications in Molecular Electronic Devices
- Compounds with similar structures have shown remarkable properties in the field of molecular electronics. Chen et al. (1999) explored a molecule with a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a significant on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).
Luminescent Probes and Sensing Applications
- These compounds have been utilized in the development of luminescent probes for sensing applications. Guo and Cao (2015) used similar brominated compounds to create porous organic polymers that serve as luminescent sensors for metal ions and nitroaromatic explosives (Guo & Cao, 2015).
Organometallic Synthesis
- Halogenated aromatic compounds like 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene are valuable in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated the use of similar compounds in organometallic synthesis, highlighting their versatility in this field (Porwisiak & Schlosser, 1996).
Safety and Hazards
properties
IUPAC Name |
1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3INO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAYQVVFBCMSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675356 | |
Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
CAS RN |
1187386-19-1 | |
Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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